molecular formula C12H10N4O3S B2650748 6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2415517-52-9

6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2650748
CAS No.: 2415517-52-9
M. Wt: 290.3
InChI Key: DYJHHWVLPYFAOD-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxybenzenesulfonyl group enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,4-triazole derivatives in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to cyclization under acidic conditions to form the desired triazolopyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted triazolopyridazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation. Additionally, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
  • 7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine
  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives

Uniqueness

6-(4-Methoxybenzenesulfonyl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its unique methoxybenzenesulfonyl group, which enhances its solubility and bioavailability. This structural feature makes it more effective in biological systems compared to other similar compounds. Additionally, its ability to inhibit multiple enzymes involved in cancer cell proliferation highlights its potential as a multi-targeted anticancer agent.

Properties

IUPAC Name

6-(4-methoxyphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-9-2-4-10(5-3-9)20(17,18)12-7-6-11-14-13-8-16(11)15-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJHHWVLPYFAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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